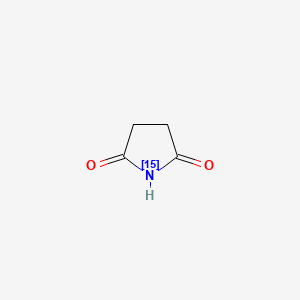
Succinimide-15N
Cat. No. B1603629
Key on ui cas rn:
32807-36-6
M. Wt: 100.08 g/mol
InChI Key: KZNICNPSHKQLFF-HOSYLAQJSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07091305B2
Procedure details


The reactions and procedures of this Example were repeated, except that the monomer ratios of ammonium aspartate and sodium aspartate were adjusted (in part A) to produce a 1:2 copolymer of sodium aspartate and succinimide. A solution of this copolymer was titrated to pH 4.0 and ring-closed as above. The resulting terpolymer of sodium aspartate, asparagine, and succinimide had a residue ratio of 0.53:10.97 (asp:asn:suc). This terpolymer also was water-soluble.
Name
ammonium aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
sodium aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:7]([O-:9])=[O:8])[CH2:3][C:4]([O-:6])=[O:5].[NH4+:10].[NH4+].N[C@H:13]([C:18]([O-])=[O:19])[CH2:14][C:15]([O-])=[O:16].[Na+:21].[Na+]>>[NH2:1][C@H:2]([C:7]([O-:9])=[O:8])[CH2:3][C:4]([O-:6])=[O:5].[Na+:21].[Na+:21].[C:18]1(=[O:19])[NH:10][C:15](=[O:16])[CH2:14][CH2:13]1 |f:0.1.2,3.4.5,6.7.8|
|
Inputs


Step One
|
Name
|
ammonium aspartate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]
|
Step Two
|
Name
|
sodium aspartate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCC(N1)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07091305B2
Procedure details


The reactions and procedures of this Example were repeated, except that the monomer ratios of ammonium aspartate and sodium aspartate were adjusted (in part A) to produce a 1:2 copolymer of sodium aspartate and succinimide. A solution of this copolymer was titrated to pH 4.0 and ring-closed as above. The resulting terpolymer of sodium aspartate, asparagine, and succinimide had a residue ratio of 0.53:10.97 (asp:asn:suc). This terpolymer also was water-soluble.
Name
ammonium aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
sodium aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:7]([O-:9])=[O:8])[CH2:3][C:4]([O-:6])=[O:5].[NH4+:10].[NH4+].N[C@H:13]([C:18]([O-])=[O:19])[CH2:14][C:15]([O-])=[O:16].[Na+:21].[Na+]>>[NH2:1][C@H:2]([C:7]([O-:9])=[O:8])[CH2:3][C:4]([O-:6])=[O:5].[Na+:21].[Na+:21].[C:18]1(=[O:19])[NH:10][C:15](=[O:16])[CH2:14][CH2:13]1 |f:0.1.2,3.4.5,6.7.8|
|
Inputs


Step One
|
Name
|
ammonium aspartate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]
|
Step Two
|
Name
|
sodium aspartate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCC(N1)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07091305B2
Procedure details


The reactions and procedures of this Example were repeated, except that the monomer ratios of ammonium aspartate and sodium aspartate were adjusted (in part A) to produce a 1:2 copolymer of sodium aspartate and succinimide. A solution of this copolymer was titrated to pH 4.0 and ring-closed as above. The resulting terpolymer of sodium aspartate, asparagine, and succinimide had a residue ratio of 0.53:10.97 (asp:asn:suc). This terpolymer also was water-soluble.
Name
ammonium aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
sodium aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:7]([O-:9])=[O:8])[CH2:3][C:4]([O-:6])=[O:5].[NH4+:10].[NH4+].N[C@H:13]([C:18]([O-])=[O:19])[CH2:14][C:15]([O-])=[O:16].[Na+:21].[Na+]>>[NH2:1][C@H:2]([C:7]([O-:9])=[O:8])[CH2:3][C:4]([O-:6])=[O:5].[Na+:21].[Na+:21].[C:18]1(=[O:19])[NH:10][C:15](=[O:16])[CH2:14][CH2:13]1 |f:0.1.2,3.4.5,6.7.8|
|
Inputs


Step One
|
Name
|
ammonium aspartate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]
|
Step Two
|
Name
|
sodium aspartate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCC(N1)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
